1-Hexadecanol-d3

Mass spectrometry Internal standard Isotopic labeling

1-Hexadecanol-d3 is a +3 Da deuterated cetyl alcohol internal standard. Its terminal CD3 substitution minimizes chromatographic H/D isotope effect vs. -d31/d33 analogs, ensuring near-identical retention times for robust matrix effect compensation in validated LC-MS/MS bioanalytical workflows. Designed for trace-level quantification in plasma/tissue matrices without radioisotope hazards.

Molecular Formula C16H34O
Molecular Weight 245.46 g/mol
Cat. No. B1368248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecanol-d3
Molecular FormulaC16H34O
Molecular Weight245.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCO
InChIInChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3
InChIKeyBXWNKGSJHAJOGX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexadecanol-d3 Procurement Guide: Deuterated Cetyl Alcohol for Quantitative MS and Metabolic Tracing


1-Hexadecanol-d3 (CAS 75736-52-6), also known as cetyl alcohol-d3 or n-hexadecyl-16,16,16-d3 alcohol, is a deuterium-labeled isotopologue of the long-chain primary fatty alcohol 1-hexadecanol . This compound bears three deuterium atoms specifically substituted at the terminal methyl position (CD3), yielding a molecular formula of C16H31D3O and a molecular weight of 245.46 g/mol . As a stable isotope-labeled analog, 1-Hexadecanol-d3 retains the lipophilic substrate characteristics of its unlabeled parent while providing a distinct +3 Da mass shift that enables its use as a non-radioactive internal standard and tracer in mass spectrometry-based quantitative analyses and metabolic studies .

Why Non-Deuterated 1-Hexadecanol or Alternative Isotopologues Cannot Replace 1-Hexadecanol-d3


Generic substitution of 1-Hexadecanol-d3 with unlabeled 1-hexadecanol (cetyl alcohol, CAS 36653-82-4) or alternative deuterated isotopologues (e.g., -d4, -d5, -d31, -d33) is scientifically untenable for applications requiring stable isotope-labeled analytical standards. Unlabeled 1-hexadecanol shares identical nominal mass with endogenous 1-hexadecanol, rendering it incapable of serving as a distinguishable internal standard in mass spectrometry without introducing chromatographic co-elution and ion suppression artifacts . Conversely, alternative deuterated isotopologues with differing numbers of deuterium atoms (-d4, -d5, -d31, -d33) exhibit distinct mass shifts (+4 Da, +5 Da, +31 Da, +33 Da, respectively) and may display divergent chromatographic H/D isotope effects (hdIEC) due to cumulative isotopic substitution, as each deuterium atom attenuates interaction strength with GC stationary phases [1]. The +3 Da mass shift of 1-Hexadecanol-d3 represents a deliberate balance between sufficient mass separation from the unlabeled analyte (avoiding M+1/M+2 natural abundance overlap) and minimal chromatographic retention time deviation, a consideration that may be critical for method validation in regulated bioanalytical workflows [2].

Quantitative Differentiation Evidence for 1-Hexadecanol-d3 Against Comparators


Mass Shift Differentiation: +3 Da vs. Unlabeled 1-Hexadecanol and Alternative Deuterated Isotopologues

1-Hexadecanol-d3 provides a precise +3.02 Da mass shift relative to unlabeled 1-hexadecanol (MW 242.44 g/mol vs. 245.46 g/mol), corresponding to a 1.25% increase in molecular weight . This mass differential is sufficient to resolve the analyte and internal standard in both MS and MS/MS acquisition modes while avoiding overlap with M+2 natural isotopic peaks that could compromise quantification accuracy. In comparison, 1-Hexadecanol-d4 (MW 246.47 g/mol) provides +4.03 Da shift, 1-Hexadecanol-d5 (MW 247.47 g/mol) provides +5.03 Da shift, and 1-Hexadecanol-d31 provides +31.3 Da shift . The +3 Da designation positions this isotopologue as a minimal-deuteration option, which may be preferred when minimizing potential deuterium isotope effects on chromatographic retention is a primary consideration [1].

Mass spectrometry Internal standard Isotopic labeling Quantitative bioanalysis

Chromatographic H/D Isotope Effect: Retention Time Differentiation in GC-MS

Deuterium-labeled analytes, including 1-Hexadecanol-d3, elute earlier than their protium (1H) analogs from most gas chromatography stationary phases due to the chromatographic H/D isotope effect (hdIEC). This effect is quantified as hdIEC = tR(H)/tR(D), where tR(H) is retention time of protiated analyte and tR(D) is retention time of deuterated analyte [1]. A systematic review of GC-MS analyses across endogenous and exogenous substances found hdIEC values ranging from 1.0009 to 1.0400 [1]. The magnitude of this effect correlates with the number of deuterium atoms substituted; 1-Hexadecanol-d3 with three deuterium atoms would be expected to exhibit a smaller hdIEC value than more heavily deuterated isotopologues such as 1-Hexadecanol-d31 (31 deuterium atoms) or 1-Hexadecanol-d33 (33 deuterium atoms), whose cumulative isotopic substitution yields proportionally larger retention time reductions [2].

Gas chromatography Isotope effect Retention time Method validation

Isotopic Purity Specification: 98–99 Atom % D as a Procurement Quality Benchmark

Commercially available 1-Hexadecanol-d3 is supplied with isotopic enrichment specifications of ≥98 atom % D to 99 atom % D , as verified by certificate of analysis. This isotopic purity parameter quantifies the proportion of hydrogen positions at the labeled site that are occupied by deuterium rather than protium. In comparison, unlabeled 1-hexadecanol contains natural abundance deuterium (approximately 0.015 atom % D), making it unsuitable for isotopic tracing . The 99 atom % D specification for 1-Hexadecanol-d3 represents a quantitative procurement criterion; batches failing to meet this threshold would introduce unlabeled analyte contamination that biases quantification in isotope dilution mass spectrometry applications .

Isotopic enrichment Quality control Certificate of Analysis Procurement specification

Deuteration Degree Selection: Strategic Advantage of -d3 Over -d2 and -d5 for Analytical Ruggedness

The selection of -d3 deuteration (three deuterium atoms) represents a strategic compromise between analytical requirements. Insufficient deuteration (e.g., -d2, +2 Da) risks overlap with the M+2 natural isotopic peak of unlabeled 1-hexadecanol, which arises from naturally occurring 13C2 and 18O contributions and can constitute ~1–2% of the monoisotopic peak intensity, potentially biasing quantification at low analyte concentrations [1]. Excessive deuteration (e.g., -d31, -d33) introduces a substantial molecular weight increase (~13.7% for -d33) that can measurably alter physicochemical properties including solubility, density, and phase transition temperatures [2]. More critically, cumulative deuterium substitution amplifies the chromatographic H/D isotope effect, producing earlier elution that may misalign with the analyte in gradient elution and introduce matrix-dependent ionization differences [3].

Deuteration strategy Isotope effect mitigation Method development LC-MS optimization

Priority Application Scenarios for 1-Hexadecanol-d3 Procurement


Quantitative LC-MS/MS Bioanalysis of 1-Hexadecanol in Pharmacokinetic Studies

1-Hexadecanol-d3 serves as the optimal stable isotope-labeled internal standard for quantifying unlabeled 1-hexadecanol in biological matrices (plasma, tissue homogenates, cell lysates) via LC-MS/MS. The +3 Da mass shift provides baseline-resolved MS/MS transitions without M+2 natural abundance interference, while the minimal three-deuterium substitution mitigates chromatographic H/D isotope effect magnitude, ensuring co-elution with the analyte for consistent matrix effect compensation across the elution profile [1]. This application scenario leverages the isotopic purity specifications (≥98 atom % D) documented for commercial 1-Hexadecanol-d3 .

Metabolic Flux Analysis and Fatty Alcohol Tracer Studies Without Radioisotopes

1-Hexadecanol-d3 enables stable isotope tracer investigations of fatty alcohol metabolism, including hexadecanol dehydrogenase (HDH) activity assays and lipid biosynthesis pathway mapping, without the regulatory and safety burdens associated with 14C or 3H radioisotopes [1]. The terminal CD3 labeling at the C16 position provides a stable isotopic signature that persists through metabolic transformations, allowing tracking of the 1-hexadecanol-derived carbon skeleton. The 99 atom % D enrichment specification ensures that tracer signal is not diluted by unlabeled contaminant .

GC-MS Method Development Requiring Minimized Chromatographic Isotope Effect

For GC-MS applications where close retention time alignment between analyte and internal standard is critical for matrix effect correction, 1-Hexadecanol-d3 offers a lower chromatographic H/D isotope effect magnitude compared to more heavily deuterated isotopologues (-d31, -d33) [1]. The reviewed hdIEC range of 1.0009–1.0400 demonstrates that the effect scales with deuterium atom count, positioning -d3 as a preferred choice when minimal retention time deviation is a method validation priority [1]. This is particularly relevant for regulated bioanalytical methods subject to FDA/EMA guidance on internal standard performance.

Lipidomics and Fatty Alcohol Profiling in Environmental or Biological Samples

In untargeted or targeted lipidomics workflows analyzing fatty alcohol profiles, 1-Hexadecanol-d3 functions as a spike-in internal standard for normalization and absolute quantification of the C16:0 fatty alcohol species. The specific mass shift (+3 Da) distinguishes it from both endogenous 1-hexadecanol and other chain-length fatty alcohols, while its lipophilicity (calculated LogP 5.46) matches the physicochemical behavior of long-chain alcohols in reversed-phase separations [1]. This application benefits from the compound's defined isotopic enrichment that enables accurate recovery correction through sample preparation and LC-MS analysis .

Technical Documentation Hub

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